

Using Acid Black 26 as a negative stain for electron microscopy.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Black 26

Cat. No.: B12383500

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Application Note: Negative Staining for Electron Microscopy

Introduction

Negative staining is a rapid and straightforward method for preparing biological macromolecules and cellular components for transmission electron microscopy (TEM). This technique is invaluable for assessing sample purity, visualizing the overall shape and size of particles, and reconstructing three-dimensional structures at moderate resolutions (typically 15-20 Å).^{[1][2][3]} The principle of negative staining involves embedding the sample in a solution of a heavy metal salt.^[4] When dried, the electron-dense stain forms a cast around the comparatively electron-transparent biological specimen.^[4] This results in an image where the particle appears light against a dark background, hence the term "negative" staining.

It is important to note that **Acid Black 26**, an organic azo dye, is not a recognized negative stain for electron microscopy. Its application is primarily in the textile, leather, and paper industries. For electron microscopy, heavy metal salts are required due to their high electron scattering power, which provides the necessary contrast.

This document provides a detailed protocol for negative staining using Uranyl Acetate, a widely used and effective negative stain.

Common Negative Stains for Electron Microscopy

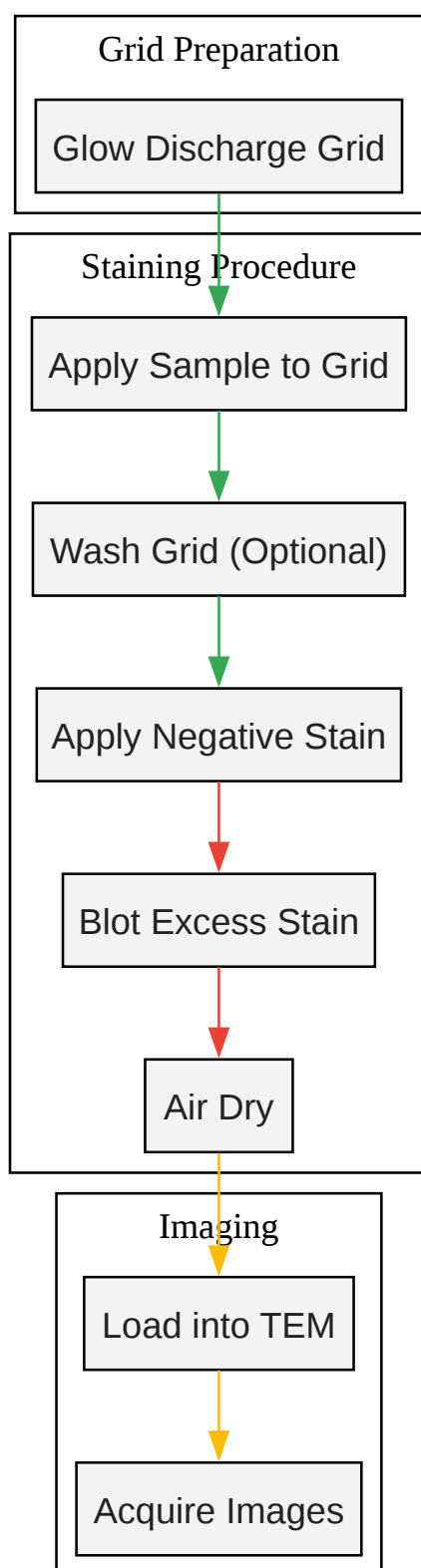
Several heavy metal salts are routinely used for negative staining, each with distinct properties. The choice of stain can depend on the specific sample and the desired imaging conditions. Uranyl acetate and uranyl formate are the most common, offering high contrast and fine grain size. Alternatives are sought due to the toxicity and radioactivity of uranium compounds.

Table 1: Comparison of Common Negative Stains

Stain	Typical Concentration	pH	Advantages	Disadvantages
Uranyl Acetate	0.5 - 2%	~4.5	High contrast, fine grain, acts as a fixative.	Low pH can be detrimental to some samples, radioactive, toxic, precipitates with phosphate buffers.
Uranyl Formate	0.75 - 1%	~4.5	Similar to Uranyl Acetate, very fine grain.	Less stable in solution than Uranyl Acetate.
Phosphotungstic Acid (PTA)	1 - 2%	5.0 - 8.0	Neutral pH range.	Lower contrast and larger grain size compared to uranyl salts.
Ammonium Molybdate	1 - 5%	5.0 - 7.0	Isotonic, can be used with trehalose for cryo-negative staining.	Lower contrast.
Lanthanide Salts (e.g., Neodymium Acetate)	Varies	Varies	Non-toxic, viable alternative to uranyl salts.	May provide lower resolution in some cases.
UranylLess	Ready to use	~7.0	Non-radioactive, commercial substitute.	Contrast may need to be enhanced with lead citrate.

Experimental Workflow for Negative Staining

The general workflow for preparing a negatively stained grid is a multi-step process that involves sample application, washing, and staining. Each step is critical for obtaining a well-stained sample suitable for imaging.



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General workflow for preparing and imaging a negatively stained sample.

Detailed Protocol: Negative Staining with Uranyl Acetate

This protocol describes a standard method for negative staining of macromolecules using a 2% Uranyl Acetate solution.

Materials:

- Sample: Purified macromolecules in a suitable buffer (avoid phosphate-based buffers).
- Grids: Carbon-coated copper grids.
- Glow Discharger: For rendering the grid surface hydrophilic.
- Stain: 2% (w/v) Uranyl Acetate in distilled water. Filter through a 0.2 μm syringe filter before use. Store in the dark.
- Washing Solution (Optional): Distilled water or a suitable buffer.
- Filter Paper: Whatman #1 or equivalent.
- Forceps: Fine-tipped, anti-capillary forceps.
- Parafilm.

Procedure:

- Grid Preparation:
 - Place a carbon-coated grid, carbon side up, in a glow discharger.
 - Glow discharge the grid for 20-30 seconds to create a hydrophilic surface. This ensures even spreading of the sample and stain.
- Sample Application:
 - Place a 3-5 μL drop of the sample solution onto a clean sheet of parafilm.

- Using forceps, float the glow-discharged grid (carbon side down) on top of the sample drop for 30-60 seconds to allow the molecules to adsorb.
- Washing (Optional):
 - This step is crucial if the sample buffer contains high salt concentrations or components that might interact with the stain.
 - Place two 50 μ L drops of distilled water on the parafilm.
 - Blot the grid gently from the side with filter paper to remove excess sample.
 - Briefly touch the grid to the surface of the first water drop, then blot. Repeat with the second drop.
- Staining:
 - Place two 50 μ L drops of 2% Uranyl Acetate solution on the parafilm.
 - Blot the grid after the final wash and immediately touch it to the first drop of stain, then blot away the excess.
 - Transfer the grid to the second drop of stain and let it sit for 30-60 seconds.
- Blotting and Drying:
 - Carefully remove the grid from the stain drop.
 - Using filter paper, blot away the excess stain by touching the edge of the grid to the paper. The goal is to leave a very thin, uniform layer of stain that will dry quickly.
 - Allow the grid to air-dry completely for at least 5 minutes before loading it into the microscope.
- Imaging:
 - Load the prepared grid into the TEM.

- Examine the grid at various magnifications to find areas with well-dispersed particles in a uniform layer of stain.
- Acquire images for analysis.

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- To cite this document: BenchChem. [Using Acid Black 26 as a negative stain for electron microscopy.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383500#using-acid-black-26-as-a-negative-stain-for-electron-microscopy]

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